3-(Dipropylamino)propanenitrile 3-(Dipropylamino)propanenitrile
Brand Name: Vulcanchem
CAS No.: 20732-22-3
VCID: VC1965562
InChI: InChI=1S/C9H18N2/c1-3-7-11(8-4-2)9-5-6-10/h3-5,7-9H2,1-2H3
SMILES: CCCN(CCC)CCC#N
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol

3-(Dipropylamino)propanenitrile

CAS No.: 20732-22-3

Cat. No.: VC1965562

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Dipropylamino)propanenitrile - 20732-22-3

Specification

CAS No. 20732-22-3
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
IUPAC Name 3-(dipropylamino)propanenitrile
Standard InChI InChI=1S/C9H18N2/c1-3-7-11(8-4-2)9-5-6-10/h3-5,7-9H2,1-2H3
Standard InChI Key TXKWRPYUNDNNMI-UHFFFAOYSA-N
SMILES CCCN(CCC)CCC#N
Canonical SMILES CCCN(CCC)CCC#N

Introduction

3-(Dipropylamino)propanenitrile is an organic compound with the molecular formula C₈H₁₈N₂. It is characterized by its propanenitrile structure and the presence of a dipropylamino group, making it a versatile intermediate in various chemical synthesis processes. This compound has potential applications in pharmaceuticals and polymer chemistry due to its unique chemical properties.

Synthesis Methods

3-(Dipropylamino)propanenitrile is primarily synthesized through the reaction of acrylonitrile with dipropylamine. This process involves a nucleophilic addition reaction where the amine group of dipropylamine attacks the carbon-carbon double bond of acrylonitrile, followed by the elimination of a leaving group to form the desired product.

Synthesis Steps:

  • Preparation of Reactants: Acrylonitrile and dipropylamine are prepared in a suitable solvent.

  • Reaction Conditions: The reaction is typically carried out under controlled conditions, such as ice-cooling to prevent unwanted side reactions.

  • Purification: The product is purified using methods like distillation or chromatography.

Chemical Reactions and Applications

3-(Dipropylamino)propanenitrile participates in various chemical reactions, including substitution, reduction, and oxidation reactions. These reactions make it a valuable intermediate in the synthesis of complex organic compounds.

Types of Reactions:

  • Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents.

  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

  • Oxidation Reactions: The compound can undergo oxidation to form corresponding amides or carboxylic acids.

Applications:

  • Pharmaceuticals: Used as a precursor for synthesizing biologically active compounds.

  • Polymer Chemistry: Involved in the synthesis of polymers with specific properties.

Research Findings and Biological Activity

While specific biological activity data for 3-(Dipropylamino)propanenitrile is limited, its role as a precursor in synthesizing biologically active compounds suggests potential applications in drug development and biochemical research. Further studies are needed to fully elucidate its biological effects.

Comparison with Similar Compounds

CompoundMolecular FormulaApplications
3-(Dipropylamino)propanenitrileC₈H₁₈N₂Pharmaceuticals, Polymer Chemistry
3-(Dimethylamino)propanenitrileC₅H₁₀N₂Hydrogel synthesis, Pharmaceutical intermediates

3-(Dipropylamino)propanenitrile differs from 3-(Dimethylamino)propanenitrile in terms of its larger alkyl groups, which can affect its reactivity and solubility properties.

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